molecular formula C11H12ClIO2 B13068046 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane

3-[(3-Chlorophenyl)methoxy]-4-iodooxolane

Cat. No.: B13068046
M. Wt: 338.57 g/mol
InChI Key: BNDYHOURBVWHHL-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methoxy]-4-iodooxolane is a chemical compound that features a chlorophenyl group, a methoxy group, and an iodooxolane ring

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane typically involves several steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl and methoxy precursors.

    Reaction Conditions: The chlorophenyl precursor is reacted with a methoxy group under controlled conditions to form an intermediate compound.

    Iodination: The intermediate is then subjected to iodination to introduce the iodine atom into the oxolane ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and efficiency.

Chemical Reactions Analysis

3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodine atom in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

3-[(3-Chlorophenyl)methoxy]-4-iodooxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The chlorophenyl and methoxy groups may interact with enzymes or receptors, while the iodooxolane ring can participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can be compared with similar compounds such as:

    3-[(3-Chlorophenyl)methoxy]-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.

    3-[(3-Chlorophenyl)methoxy]-4-fluorooxolane: Contains a fluorine atom in place of iodine.

    3-[(3-Chlorophenyl)methoxy]-4-chlorooxolane: Features a chlorine atom instead of iodine.

Properties

Molecular Formula

C11H12ClIO2

Molecular Weight

338.57 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]-4-iodooxolane

InChI

InChI=1S/C11H12ClIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

InChI Key

BNDYHOURBVWHHL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)I)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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